molecular formula C19H16N2S B5755259 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole

5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole

Cat. No. B5755259
M. Wt: 304.4 g/mol
InChI Key: SFEDSNOYVGUNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole, also known as MN58b, is a benzimidazole derivative that has been extensively studied for its potential use in cancer treatment. MN58b has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. It also inhibits the expression of several genes that are involved in cancer cell growth and survival, including survivin and cyclin D1.
Biochemical and Physiological Effects
5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease tumor growth. 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and survival, making it a useful tool for studying the mechanisms of cancer cell growth and survival. 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to the use of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole in lab experiments. 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been shown to have off-target effects, which can complicate the interpretation of experimental results. 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole is also relatively toxic, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole. One area of research could focus on the development of analogs of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole that have improved potency and selectivity. Another area of research could focus on the use of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole in combination with other anti-cancer drugs to enhance its anti-tumor effects. Finally, research could focus on the use of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole in animal models of cancer to further evaluate its potential as a cancer treatment.

Synthesis Methods

The synthesis of 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole involves a series of steps that begin with the condensation of 2-naphthalenemethylamine with thiourea to form 2-[(2-naphthylmethyl)thio]imidazole. This intermediate is then treated with methyl iodide to form 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models. 5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in various cancer models.

properties

IUPAC Name

6-methyl-2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-13-6-9-17-18(10-13)21-19(20-17)22-12-14-7-8-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEDSNOYVGUNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-[(naphthalen-2-ylmethyl)sulfanyl]-1H-benzimidazole

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